molecular formula C21H19F3N4O2 B4306924 5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE

5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4306924
M. Wt: 416.4 g/mol
InChI Key: YXAQHTHKIAGXNN-UHFFFAOYSA-N
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Description

“5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE” typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
  • Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic addition.
  • Attachment of the methoxyphenyl group through coupling reactions.
  • Final functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases.

    Industry: As a component in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of “5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. Examples include:

  • “N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide”
  • “N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide”

Uniqueness

The uniqueness of “5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE” lies in its specific substituents, which can influence its chemical properties, reactivity, and biological activity. The presence of the trifluoromethyl group, for example, can enhance its metabolic stability and bioavailability.

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c1-5-20(3,6-2)27-19(29)15-12-25-28-17(21(22,23)24)11-16(26-18(15)28)13-7-9-14(30-4)10-8-13/h1,7-12H,6H2,2-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAQHTHKIAGXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE

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